Antimalarial agent 20

Antimalarial potency P. falciparum NF54 IC50 comparison

Antimalarial agent 20 (Compound 49c) is a validated dual plasmepsin IX/X inhibitor with sub-nanomolar potency (IC₅₀ 0.6 nM vs P. falciparum NF54) and multistage antiplasmodial activity including transmission-blocking effects. Unlike frontline antimalarials, it uniquely targets merozoite egress/invasion proteases. Metabolic stability (<100 μL/(min·mg)) makes it an optimized benchmark for HEA scaffold programs and gametocytocidal screening. Procure this specific lead for reproducible target validation and analog benchmarking.

Molecular Formula C31H38N4O3
Molecular Weight 514.7 g/mol
Cat. No. B12398736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 20
Molecular FormulaC31H38N4O3
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC(C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C)O
InChIInChI=1S/C31H38N4O3/c1-23(25-11-7-4-8-12-25)32-22-29(36)28(21-24-9-5-3-6-10-24)33-30(37)26-13-15-27(16-14-26)31(38)35-19-17-34(2)18-20-35/h3-16,23,28-29,32,36H,17-22H2,1-2H3,(H,33,37)/t23-,28+,29-/m1/s1
InChIKeyNCNJHAHPOUUEQX-LDVROUIZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 20 (Compound 49c): Potent Hydroxy-Ethyl-Amine Scaffold Inhibitor for Plasmodium Research and Drug Discovery Procurement


Antimalarial agent 20, also designated as Compound 49c, is a synthetic small-molecule antimalarial compound belonging to the hydroxy-ethyl-amine (HEA) scaffold class of peptidomimetic protease inhibitors [1]. The compound is characterized by the molecular formula C31H38N4O3 and a molecular weight of 514.66 g/mol, with a defined stereochemistry and structural features amenable to medicinal chemistry optimization [2]. Originally developed as a plasmepsin II inhibitor, Antimalarial agent 20 has been demonstrated to exert potent antimalarial activity with an IC50 of 0.6 nM against the chloroquine-sensitive Plasmodium falciparum NF54 strain in the NF54 albumax assay [3]. Subsequent research has identified its primary molecular targets as the essential malarial aspartic proteases plasmepsin IX (PfPMIX) and plasmepsin X (PfPMX), which are critical mediators of parasite egress from and invasion into host erythrocytes [4].

Why Antimalarial Agent 20 Cannot Be Readily Substituted by Other In-Class Antimalarial Research Compounds


Antimalarial agent 20 (Compound 49c) occupies a distinct mechanistic niche that precludes simple substitution with conventional antimalarials or even structurally related protease inhibitors. Unlike frontline clinical antimalarials such as artemisinin derivatives, chloroquine, or atovaquone that target heme detoxification, oxidative stress pathways, or mitochondrial electron transport, Antimalarial agent 20 functions as a dual inhibitor of plasmepsins IX and X—two aspartic proteases essential for merozoite egress from and invasion into host erythrocytes [1]. This dual-target mechanism confers multistage antiplasmodial activity spanning asexual blood stages, hepatic stages, and transmission-blocking effects, a profile not replicated by most standard antimalarials [2]. Furthermore, even within the hydroxy-ethyl-amine scaffold series, compound potency, metabolic stability, and in vivo efficacy vary substantially across analogs; Antimalarial agent 20 represents an optimized lead compound with specific stereochemical and substituent features that cannot be assumed equivalent in closely related analogs [3]. Researchers requiring a validated tool compound with defined PfPMIX/PfPMX dual inhibitory activity and multistage antimalarial properties should therefore specifically procure Antimalarial agent 20 rather than generic alternatives.

Antimalarial Agent 20: Quantitative Differentiation Evidence Against Comparators for Informed Procurement Decisions


Antimalarial Agent 20 Demonstrates Sub-Nanomolar Potency Against P. falciparum NF54—Over 18-Fold Greater Than Artesunate and 183-Fold Greater Than Chloroquine in Comparable Assays

Antimalarial agent 20 (Compound 49c) exhibits an IC50 of 0.6 nM against the chloroquine-sensitive Plasmodium falciparum NF54 strain in the NF54 albumax assay [1]. In direct cross-study comparison under similar assay conditions using the same NF54 strain, the clinical front-line antimalarial artesunate demonstrates an IC50 of approximately 11 nM (range: 8-18 nM depending on assay format) [2]. Chloroquine, the historical standard of care, exhibits an IC50 of approximately 110 nM (range: 11-139 nM depending on assay conditions) against the same NF54 strain [3]. This corresponds to Antimalarial agent 20 being approximately 18-fold more potent than artesunate and approximately 183-fold more potent than chloroquine under comparable in vitro conditions. The sub-nanomolar potency of Antimalarial agent 20 positions it among the most potent antimalarial research compounds described in the literature.

Antimalarial potency P. falciparum NF54 IC50 comparison Chloroquine-sensitive strain In vitro efficacy

Antimalarial Agent 20 Exhibits Favorable In Vitro Metabolic Stability Profile with Intrinsic Clearance Below 100 μL/(min·mg)

Antimalarial agent 20 (Compound 49c) demonstrates good in vitro metabolic stability with an intrinsic clearance value below 100 μL/(min·mg) in liver microsome assays [1]. This metabolic stability profile compares favorably to the broader hydroxy-ethyl-amine antimalarial series, which has been documented to generally suffer from poor drug metabolism and pharmacokinetics (DMPK) properties that limit advancement [2]. Specifically, early lead series of β-hydroxyethylamines were characterized as having exceptional antimalarial potency but were constrained by suboptimal DMPK profiles requiring dedicated optimization campaigns [3]. Antimalarial agent 20 represents a compound within this series that maintains potent activity while achieving a level of metabolic stability that supports its utility as a validated research tool and optimization benchmark. The <100 μL/(min·mg) clearance threshold is commonly employed in early drug discovery as a cutoff for compounds warranting further pharmacokinetic evaluation.

Metabolic stability In vitro DMPK Intrinsic clearance Lead optimization Drug metabolism

Antimalarial Agent 49c Demonstrates Curative In Vivo Efficacy in Rodent Malaria Model with Complete Parasite Clearance at 100 mg/kg Daily Dosing

Antimalarial agent 20 (Compound 49c) demonstrates curative in vivo antimalarial efficacy in the Plasmodium berghei rodent malaria model. Mice infected with GFP-expressing P. berghei parasites and treated with 100 mg/kg 49c via intraperitoneal injection daily from day 2 to day 5 post-infection achieved complete cure, with no detectable parasites following treatment [1]. This in vivo curative activity is a critical differentiator relative to many antimalarial research compounds that show potent in vitro activity but fail to translate to in vivo efficacy due to poor pharmacokinetics, rapid clearance, or host toxicity. Notably, 49c exhibits a marked species-specific potency differential: while achieving an IC50 of 0.6 nM against P. falciparum in vitro, the compound shows substantially reduced potency against P. berghei with an IC50 >500 nM [2]. This species-dependent activity profile (P. falciparum >> P. berghei) is a defining characteristic of 49c among plasmepsin inhibitors, requiring careful interpretation when designing in vivo experiments. Despite the reduced potency against the rodent parasite, the compound still achieves curative efficacy at 100 mg/kg, underscoring its translational potential.

In vivo efficacy Plasmodium berghei Malaria mouse model Curative activity Preclinical validation

Antimalarial Agent 20 Selectively Targets PfPMIX and PfPMX with Molecular Basis Defined by Conserved Phenylalanine Residues

Antimalarial agent 20 (Compound 49c) functions as a selective dual inhibitor of Plasmodium falciparum plasmepsin IX (PfPMIX) and plasmepsin X (PfPMX), two essential aspartic proteases required for parasite egress from and invasion into host erythrocytes [1]. The molecular basis for this selectivity has been elucidated through homology modeling studies: conserved phenylalanine residues in the flap region of these proteases—F344 in PfPMIX, F291 in PfPMX, and the corresponding F305 in the Toxoplasma gondii ortholog TgASP3—account for the sensitivity toward 49c [2]. This selective targeting of PfPMIX and PfPMX distinguishes Antimalarial agent 20 from other aspartic protease inhibitors that may exhibit broader off-target activity or lack potency against these specific malarial targets. For context, other plasmepsin inhibitors in the literature demonstrate substantially different potency and selectivity profiles; for example, the macrocyclic peptidomimetic PMX inhibitor UCB7362 exhibits an IC50 of 7 nM against recombinant PMX and 10 nM against P. falciparum 3D7, while plant-derived PfPMV inhibitors kaempferol and shikonin show IC50 values of 22.4 μM and 43.3 μM respectively [3]. The nanomolar potency and dual PfPMIX/PfPMX targeting of Antimalarial agent 20 represent a distinct pharmacological profile.

Plasmepsin inhibition PfPMIX PfPMX Target selectivity Aspartic protease Structure-activity relationship

Antimalarial Agent 49c Exhibits Time-Dependent Potency with 72-Hour Activity Significantly Exceeding 24-Hour Activity

Antimalarial agent 20 (Compound 49c) displays a distinctive time-dependent antimalarial activity profile: the compound is significantly more active against P. falciparum in vitro after 72 hours of treatment than after 24 hours [1]. This temporal activity pattern correlates with the compound's mechanism of action: 49c does not prevent intraerythrocytic development but acts during late schizogony to block parasite egress from host erythrocytes and subsequent invasion of new erythrocytes [2]. Specifically, 49c blocks invasion and egress of P. falciparum without impacting intraerythrocytic growth, recapitulating the defect in invasion and egress in the erythrocytic blood stages [3]. This time-dependent profile contrasts with fast-acting antimalarials like artemisinin derivatives that show rapid parasite killing within a single asexual cycle, and with slow-acting compounds like atovaquone that affect mitochondrial function over extended periods. The 72-hour potency (IC50 0.6 nM) represents the compound's maximal efficacy, whereas shorter 24-hour assays may underestimate its true antimalarial potential. This characteristic necessitates appropriate assay duration selection when using 49c as a reference compound or when screening for similar mechanism-based inhibitors.

Time-dependent activity Schizont stage Egress inhibition Invasion block 72-hour assay

Antimalarial Agent 20 Displays Multistage Antiplasmodial Activity Including Transmission-Blocking and Hepatic-Stage Effects

Antimalarial agent 20 (Compound 49c) exhibits multistage antiplasmodial activity that extends beyond asexual blood-stage parasites to include hepatic-stage egress inhibition and transmission-blocking effects [1]. Treatment with 49c inhibits asexual, sexual, and liver-stage development, indicating that 49c or other PMIX/PMX inhibitors may have value for both treating symptomatic malaria and blocking transmission [2]. Specifically, inhibition of PMX activity through 49c treatment causes a 10-fold decrease in exflagellation rate and prevents rupture of the red blood cell membrane in both female and male gametocytes [3]. This multistage activity profile distinguishes Antimalarial agent 20 from many antimalarials that are predominantly active only against asexual blood stages (e.g., chloroquine, mefloquine) and from compounds that are primarily transmission-blocking (e.g., primaquine). The dual ability to treat active infection and block onward transmission represents a desirable antimalarial drug profile for malaria elimination strategies.

Multistage activity Transmission blocking Liver stage Gametocyte Schizont

Antimalarial Agent 20: Key Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Mechanism-of-Action Studies: Dual PfPMIX/PfPMX Inhibition with Defined Molecular Basis

Antimalarial agent 20 (Compound 49c) serves as a validated chemical probe for investigating the biological roles of plasmepsins IX and X in Plasmodium biology. The compound's dual inhibition of PfPMIX and PfPMX [1], with a molecular selectivity mechanism defined by conserved phenylalanine residues (F344 in PfPMIX, F291 in PfPMX) [2], enables researchers to dissect the contributions of these proteases to parasite egress, invasion, and protein maturation. Unlike less selective protease inhibitors, 49c provides a cleaner pharmacological tool for target validation studies. The compound's time-dependent activity profile—requiring 72-hour exposure for maximal sub-nanomolar efficacy [3]—further enables kinetic studies of egress and invasion processes during the late schizont stage.

Multistage Antimalarial Drug Discovery: Benchmarking for Transmission-Blocking and Hepatic-Stage Screening

Researchers engaged in malaria elimination drug discovery can utilize Antimalarial agent 20 as a benchmark compound for screening campaigns targeting multistage antiplasmodial activity. The compound's demonstrated activity against asexual blood stages, hepatic stages, and sexual stages (with a 10-fold reduction in gametocyte exflagellation rate) [1] makes it an ideal reference standard for assays designed to identify compounds with both curative and transmission-blocking potential. Procurement of 49c is particularly indicated for laboratories establishing gametocytocidal or transmission-blocking screening platforms, as the compound provides a validated positive control with defined multistage efficacy parameters [2].

In Vivo Antimalarial Efficacy Studies: Curative Activity in Rodent Malaria Model

For in vivo pharmacology studies, Antimalarial agent 20 provides a valuable reference compound with demonstrated curative efficacy in the P. berghei rodent malaria model. The compound achieves complete parasite clearance when administered at 100 mg/kg/day via intraperitoneal injection [1]. Researchers designing in vivo antimalarial experiments should note the species-dependent potency differential: while 49c exhibits an IC50 of 0.6 nM against P. falciparum, its potency against P. berghei is substantially reduced (IC50 >500 nM) [2]. This characteristic necessitates appropriate dosing considerations but also provides a useful comparator for evaluating species-specific target engagement and pharmacokinetic-pharmacodynamic relationships.

Medicinal Chemistry Lead Optimization: Metabolic Stability Benchmark for HEA Scaffold Series

Medicinal chemistry teams optimizing hydroxy-ethyl-amine (HEA) scaffold-based antimalarials can employ Antimalarial agent 20 as a metabolic stability benchmark. The compound's intrinsic clearance of <100 μL/(min·mg) in liver microsome assays [1] represents a favorable early discovery DMPK profile within a scaffold class that is generally characterized by poor metabolic stability [2]. By using 49c as a comparator, researchers can assess whether newly synthesized analogs achieve meaningful improvements in metabolic stability while maintaining or enhancing antimalarial potency. The compound's well-characterized structure-activity relationships and defined stereochemistry [3] provide a solid foundation for rational design iterations.

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